N-(3,4-dimethylphenyl)-6-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(3,4-Dimethylphenyl)-6-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazin-1-yl]-N4-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-Dimethylphenyl)-6-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazin-1-yl]-N4-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents:
Hydrazine Derivatization: The hydrazine moiety is introduced by reacting the intermediate compound with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N2-(3,4-Dimethylphenyl)-6-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazin-1-yl]-N4-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the triazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N2-(3,4-Dimethylphenyl)-6-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazin-1-yl]-N4-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-(3,4-Dimethylphenyl)-6-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazin-1-yl]-N4-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
N2-(3,4-Dimethylphenyl)-1,3,5-triazine-2,4-diamine: Lacks the hydrazine and nitrophenyl groups.
N2-(3-Fluorophenyl)-1,3,5-triazine-2,4-diamine: Lacks the dimethylphenyl and nitrophenyl groups.
N4-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine: Lacks the dimethylphenyl and fluorophenyl groups.
Uniqueness
The uniqueness of N2-(3,4-Dimethylphenyl)-6-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazin-1-yl]-N4-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H21FN8O2 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
4-N-(3,4-dimethylphenyl)-2-N-[(E)-(3-fluorophenyl)methylideneamino]-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C24H21FN8O2/c1-15-6-7-20(12-16(15)2)28-23-29-22(27-19-8-10-21(11-9-19)33(34)35)30-24(31-23)32-26-14-17-4-3-5-18(25)13-17/h3-14H,1-2H3,(H3,27,28,29,30,31,32)/b26-14+ |
InChI Key |
DKKWNSGWGCYCCV-VULFUBBASA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC(=CC=C4)F)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC(=CC=C4)F)C |
Origin of Product |
United States |
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